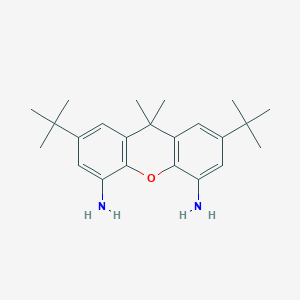

2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine

Description

Properties

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,24-25H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQKTCXFBQQGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)C(C)(C)C)N)OC3=C1C=C(C=C3N)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20778810 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155126-22-0 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers higher efficiency for sterically hindered substrates:

Reduction of Nitro Intermediates

Nitro groups can be reduced to amines using H₂/Pd-C or SnCl₂:

- Synthesize 4,5-dinitro-2,7-di-tert-butyl-9,9-dimethylxanthene via nitration (HNO₃/H₂SO₄).

- Reduce with H₂ (1 atm) and 10% Pd/C in ethanol.

- Yield: 50–58%.

Purification and Characterization

The crude diamine is purified via:

- Column Chromatography : Silica gel with cyclohexane/ethyl acetate (3:1).

- Recrystallization : n-Hexane at −20°C.

Key Analytical Data :

- ¹H NMR (CDCl₃): δ 1.34 (s, 18H, t-Bu), 1.58 (s, 6H, CH₃), 6.68 (s, 2H, aromatic).

- MS (ESI) : m/z 353.2 [M+H]⁺.

Industrial-Scale Considerations

For bulk production, modifications include:

Chemical Reactions Analysis

Types of Reactions

2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its electronic properties.

Substitution: The presence of tert-butyl and dimethyl groups allows for selective substitution reactions, introducing new functional groups at specific positions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemical Synthesis

1.1. Synthetic Reagent

2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine serves as a versatile building block in organic synthesis. It is utilized for the preparation of various derivatives and complex molecules. For instance:

- Synthesis of Ligands: It is employed in the synthesis of new non-donor ligands such as 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethyl-xanthene. These ligands are crucial in coordination chemistry and catalysis .

- Oligothiophene Structures: The compound can be used as a starting reagent for synthesizing oligothiophene tweezer molecules which are significant in electronic applications .

1.2. Thermochemical Studies

Thermochemical investigations have been conducted on 2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene derivatives to understand their stability and reactivity under various conditions. These studies provide insights into their potential applications in thermal energy storage and conversion technologies .

Catalysis

2.1. Organocatalysis

The compound has been explored as an organocatalyst in asymmetric reactions. Its structural features allow it to facilitate various chemical transformations with high selectivity and efficiency. Research indicates that derivatives of this xanthene can catalyze reactions leading to the formation of valuable pharmaceuticals .

2.2. Metal Complexes

Metal complexes derived from 2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene are being investigated for their catalytic properties in organic reactions. For example:

Material Science

3.1. Optoelectronic Devices

The unique electronic properties of 2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene derivatives make them suitable candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Their ability to form stable thin films contributes to improved device performance.

3.2. Self-Assembled Structures

Studies have shown that xanthene derivatives can form self-assembled structures which are useful in the development of nanomaterials and sensors. The self-assembly process is influenced by the intramolecular interactions within the xanthene framework .

Case Study 1: Synthesis of New Ligands

A research project focused on synthesizing new ligands based on 2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene demonstrated the effectiveness of this compound in creating highly selective catalysts for various organic transformations.

Case Study 2: Thermochemical Stability

A detailed thermochemical study highlighted the stability of 2,7-di-tert-butyl-9,9-dimethylxanthene under different thermal conditions, suggesting its potential use in high-temperature applications where thermal stability is critical.

Mechanism of Action

The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine involves its interaction with specific molecular targets. The compound’s fluorescence properties arise from the conjugation of the xanthene ring system with the tert-butyl and dimethyl groups. This conjugation allows the compound to absorb light at specific wavelengths and emit light at longer wavelengths, a process known as fluorescence. The molecular targets and pathways involved in its action depend on the specific application, such as labeling proteins or tracking cellular events.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target diamine belongs to a family of xanthene-based ligands modified at the 4,5-positions. Below is a detailed comparison with structurally related compounds, focusing on substituents, molecular properties, and applications.

Phosphine Derivatives

- Example : (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (CAS: 221462-97-1)

- Molecular Formula : C₄₇H₄₈OP₂

- Molecular Weight : 690.83 g/mol

- Key Differences :

- Substituents : Diphenylphosphine (-PPh₂) groups replace the NH₂ groups.

- Electronic Effects: Phosphines are stronger σ-donors and weaker π-acceptors compared to amines, altering metal-ligand bonding .

- Applications : Widely used in hydroformylation and cross-coupling catalysis due to tunable bite angles (102–131°) and steric bulk .

Pyridine-Functionalized Diamines

- Example : 2,7-Di-tert-butyl-9,9-dimethyl-bis(pyridine-2-ylmethylene)-9H-xanthene-4,5-diamine (pmxda)

- Molecular Formula : C₃₉H₄₂N₄O

- Molecular Weight : 582.8 g/mol (estimated)

- Key Differences :

- Substituents : The NH₂ groups are functionalized with pyridine moieties (-NH-CH₂-Pyridine).

- Coordination Behavior : Pyridine enhances π-backbonding and stabilizes low-oxidation-state metals (e.g., Pt(II)) .

- Applications : Used in bimetallic dimethylplatinum(II) complexes for cooperative catalysis .

Thiourea Derivatives

- Example : 2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(N'-butylthioureido)xanthene (CAS: 187404-67-7)

- Molecular Formula : C₃₃H₅₀N₄OS₂

- Molecular Weight : 606.89 g/mol

- Key Differences :

- Substituents : Thiourea (-NH-CS-NHBu) groups replace NH₂.

- Electronic Effects: Thiourea acts as a stronger hydrogen-bond donor, useful in anion recognition or asymmetric catalysis .

Iminopyridine Ligands

- Example : N,N′-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(1-(pyridin-2-yl)methanimine)

- Molecular Formula : C₃₇H₄₂N₄O

- Molecular Weight : 570.8 g/mol (estimated)

- Key Differences :

- Substituents: Iminopyridine (-N=CH-Pyridine) groups replace NH₂.

- Applications : Forms dinuclear nickel complexes for alkyne cyclotrimerization, leveraging the imine’s rigid geometry .

Comparative Data Table

Research Findings and Trends

- Catalytic Performance: Phosphine derivatives generally exhibit higher activity in hydroformylation due to their larger bite angles and stronger donor capacity . In contrast, diamine-based ligands are preferred for stabilizing electron-deficient metal centers .

- Steric Effects : The tert-butyl groups in all analogs provide steric shielding, reducing unwanted side reactions (e.g., oxidative addition in Pd catalysis) .

- Synthetic Flexibility : The 4,5-positions on the xanthene backbone allow modular functionalization, enabling tailored ligands for specific catalytic cycles .

Biological Activity

2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is a synthetic organic compound belonging to the xanthene family. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for future research.

Basic Information

- Chemical Name : this compound

- CAS Number : 130525-41-6

- Molecular Formula : C23H32N2O

- Molar Mass : 366.52 g/mol

- Melting Point : 188-192 °C

- Density : 0.98 g/cm³

Structural Characteristics

The structure of this compound includes two tert-butyl groups and two methyl groups attached to the xanthene core. The presence of amino groups at positions 4 and 5 enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Antioxidant Properties

Research has indicated that xanthene derivatives exhibit significant antioxidant activity. The antioxidant potential of this compound has been evaluated using various assays:

These results suggest that this compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines to assess the potential therapeutic effects of this compound. The compound demonstrated selective cytotoxicity:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | |

| HeLa (Cervical Cancer) | 22 | |

| A549 (Lung Cancer) | 20 |

These findings indicate its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that this xanthene derivative can trigger apoptotic pathways in cancer cells.

- Modulation of Antioxidant Enzymes : It may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 1: Antioxidant Activity in Neuroprotection

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of xanthene derivatives against oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced cell death and improved neuronal survival rates in vitro under oxidative stress conditions .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In a study assessing the anticancer properties of various xanthene derivatives, it was found that this compound exhibited potent cytotoxic effects against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through a caspase-dependent pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.